molecular formula C13H14N4O2S B2833059 1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone CAS No. 1207051-08-8

1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B2833059
CAS No.: 1207051-08-8
M. Wt: 290.34
InChI Key: SXGNSNZFIGBOPM-UHFFFAOYSA-N
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Description

1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone is a chemical compound designed for research and development purposes. It features a benzo[c][1,2,5]thiadiazole core, an electron-deficient heterocycle known for its role in constructing advanced materials . This core is functionalized with a piperazine moiety, a common structural feature in medicinal chemistry that can influence the pharmacokinetic and binding properties of a molecule . Compounds containing the benzo[c][1,2,5]thiadiazole scaffold have been investigated as modulators of biological targets, such as the CCK2 receptor, indicating potential relevance in pharmaceutical research . The integration of the piperazine ring may contribute to improved solubility and provide a handle for further synthetic modification, making this compound a valuable building block for researchers in drug discovery and materials science. This product is intended for laboratory research and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

1-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-9(18)16-4-6-17(7-5-16)13(19)10-2-3-11-12(8-10)15-20-14-11/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGNSNZFIGBOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone typically involves the following steps:

    Formation of Benzo[c][1,2,5]thiadiazole Core: The benzo[c][1,2,5]thiadiazole core can be synthesized through a cyclization reaction involving ortho-diamines and thionyl chloride.

    Acylation Reaction: The benzo[c][1,2,5]thiadiazole core is then subjected to an acylation reaction with an appropriate acyl chloride to introduce the carbonyl group.

    Piperazine Coupling: The final step involves coupling the acylated benzo[c][1,2,5]thiadiazole with piperazine under suitable conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Photovoltaics and Light Absorption

The benzo[c][1,2,5]thiadiazole core is known for its role in photovoltaics due to its ability to facilitate intramolecular charge transfer during light absorption. This property makes it suitable for applications in solar energy conversion technologies. Research indicates that compounds with this structure can improve the efficiency of organic solar cells through enhanced light absorption and charge separation mechanisms.

The compound has shown promising biological activities, which can be categorized as follows:

  • Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. Its mechanism involves the inhibition of specific signaling pathways associated with cancer progression.
  • Neuroprotective Effects : Preliminary findings suggest that it may protect neuronal cells from oxidative stress and neuroinflammation, indicating potential applications in treating neurodegenerative diseases.
  • Antimicrobial Properties : The compound exhibits activity against several bacterial strains, which positions it as a candidate for developing new antimicrobial agents.

Chemical Reactivity

The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution. These reactions are essential for synthesizing derivatives with enhanced or modified properties for specific applications in medicinal chemistry .

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of derivatives of benzo[c][1,2,5]thiadiazole. The study found that certain modifications to the piperazine moiety significantly increased cytotoxicity against breast cancer cell lines. The results highlighted the importance of structural variations in enhancing therapeutic efficacy .

Case Study 2: Photovoltaic Applications

A recent study explored the use of benzo[c][1,2,5]thiadiazole derivatives in organic photovoltaic devices. The research indicated that incorporating these compounds into the active layer improved power conversion efficiency by facilitating better electron transport and reducing recombination losses.

Data Tables

Application Area Description Potential Impact
PhotovoltaicsEnhances light absorption and charge separationImproved efficiency in solar cells
Anticancer TherapyInduces apoptosis in cancer cellsPotential treatment for various cancers
NeuroprotectionProtects against oxidative stressPossible treatment for neurodegenerative diseases
Antimicrobial AgentsActive against bacterial strainsDevelopment of new antibiotics

Mechanism of Action

The mechanism of action of 1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone involves its interaction with molecular targets through its electron-accepting benzo[c][1,2,5]thiadiazole core. This interaction can lead to the generation of reactive oxygen species (ROS) in photochemical applications or the inhibition of specific enzymes in medicinal applications. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Electronic Properties

The benzo[c][1,2,5]thiadiazole group distinguishes this compound from analogs with benzothiazole (e.g., 1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone derivatives in ). Key differences include:

  • Aromatic System : Benzo[c][1,2,5]thiadiazole has a fused bicyclic structure with two nitrogen and one sulfur atom, creating a strong electron-withdrawing effect. In contrast, benzothiazole () has a single thiazole ring fused to benzene, offering moderate electron withdrawal .
  • Piperazine Linkage : The acetyl-piperazine bridge is common in analogs, but substituents on the piperazine nitrogen (e.g., sulfonyl in , aryl in ) modulate solubility and receptor binding .
Table 1: Structural Comparison
Compound Core Heterocycle Piperazine Substituent Key Functional Groups
Target Compound Benzo[c][1,2,5]thiadiazole Carbonyl-ethanone Electron-deficient aromatic
1-(4-(Benzothiazol-2-yl)piperazin-1-yl)ethanone () Benzothiazole Acetyl-triazole Moderate electron withdrawal
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone () Biphenyl Aryl-acetyl Dual aromatic systems
1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone () Nitro-chlorophenyl Acetyl Strong electron withdrawal
Antiproliferative Activity
  • Benzothiazole Analogs: Compounds like 1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone derivatives () showed IC₅₀ values in the micromolar range against cancer cell lines, attributed to DNA intercalation or kinase inhibition .
  • Triazole Hybrids : Click chemistry-derived triazole-piperazine hybrids () demonstrated enhanced anticancer activity due to improved target binding .
Antipsychotic Activity
  • Biphenyl-Piperazine Derivatives: 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone () exhibited dual anti-dopaminergic and anti-serotonergic activity with reduced catalepsy, linked to QPlogBB (brain/blood partition coefficient) and electron affinity (EA) in QSAR models .
Antimicrobial and Antifungal Activity

ADME and Physicochemical Properties

  • LogP and Solubility : The electron-deficient benzo[c][1,2,5]thiadiazole may lower logP compared to benzothiazole analogs (e.g., 5j in , logP ~2.5) but increase metabolic stability .
  • QPlogBB Correlation : highlights QPlogBB as critical for CNS activity, suggesting the target compound’s brain penetration depends on substituent polarity .

Biological Activity

1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone is a compound that incorporates a benzo[c][1,2,5]thiadiazole moiety known for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of Benzo[c][1,2,5]thiadiazole Core : This is achieved through cyclization reactions involving ortho-diamines and thionyl chloride.
  • Acylation Reaction : The benzo[c][1,2,5]thiadiazole core is acylated using an appropriate acyl chloride to introduce the carbonyl group.
  • Piperazine Coupling : Finally, the acylated benzo[c][1,2,5]thiadiazole is coupled with piperazine in the presence of a base like triethylamine in an organic solvent such as dichloromethane.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Anticancer Activity

Research indicates that derivatives of benzo[c][1,2,5]thiadiazole possess significant anticancer properties. For example:

  • Cytotoxic Effects : Studies have shown that compounds containing this moiety exhibit cytotoxic effects against multiple human cancer cell lines. The inhibition of specific protein kinases involved in cancer progression has been noted .
  • Mechanism of Action : The compound may act by inhibiting key signaling pathways associated with tumor growth and survival.

Neuroactive Properties

Compounds featuring piperazine rings often demonstrate neuroactive properties:

  • Antipsychotic and Anxiolytic Effects : Similar derivatives have been reported to exhibit these effects due to their interaction with neurotransmitter receptors.

Antimicrobial Activity

The presence of the thiadiazole ring contributes to antimicrobial properties:

  • Inhibition of Pathogenic Microorganisms : Compounds similar to this compound have shown effectiveness against various bacteria and fungi .

Research Findings and Case Studies

Numerous studies have evaluated the biological activity of compounds related to this compound:

StudyFindings
Demonstrated potent cytotoxicity against K562 leukemia cells with an IC50 value indicating effective inhibition of Bcr-Abl kinase.
Evaluated anticonvulsant activity showing significant protection at low doses in animal models.
Investigated the structure-activity relationship revealing that modifications can enhance biological efficacy against specific targets.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiadiazole and piperazine groups .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : SHELX software refines crystal structures to determine bond lengths/angles and confirm stereochemistry .

Advanced Tip : For ambiguous NMR signals, use 2D techniques (e.g., COSY, HSQC) or compare with DFT-simulated spectra .

How can researchers resolve contradictions in biological activity data across studies?

Advanced
Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains affect IC₅₀/MIC values .
  • Compound purity : Validate purity (>95%) via HPLC before biological testing .
  • Control experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .

Table 1 : Example Biological Activity Variations

StudyActivity TypeModel SystemResultReference
AntiproliferativeMCF-7 cellsIC₅₀ = 12.5 µM
AntibacterialE. coli (ATCC)MIC = 25 µg/mL

How to optimize reaction conditions for improved yield and reduced by-products?

Q. Advanced

  • Solvent selection : Acetonitrile improves nucleophilic acylation efficiency vs. DMF .
  • Catalyst screening : Test Pd(OAc)₂, CuI, or ligand-free conditions to minimize metal contamination .
  • Temperature gradients : Use microwave-assisted synthesis for rapid, controlled heating (e.g., 80°C for 2 hours) .

Table 2 : Synthesis Optimization Case Study

ConditionYield (%)Purity (%)By-ProductsReference
Pd(OAc)₂, DMF, 80°C7592<5%
Ligand-free, MeCN6895<3%

What computational methods support mechanistic studies of this compound’s biological activity?

Q. Advanced

  • Molecular docking : Predict binding modes to targets like histone deacetylases (HDACs) using AutoDock Vina .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess binding affinity .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiadiazole) with activity .

Key Insight : Cross-validate computational results with experimental data (e.g., SPR binding assays) to confirm target engagement .

How to address challenges in spectral data interpretation for structural elucidation?

Q. Advanced

  • Overlapping NMR peaks : Use deuterated solvents (e.g., DMSO-d₆) or decoupling techniques .
  • Crystallographic ambiguity : Employ SHELXL for twin refinement or high-resolution data (d ≤ 0.8 Å) .
  • Mass spectral noise : Apply background subtraction algorithms in software like MassLynx .

What are the key stability considerations for long-term storage of this compound?

Q. Basic

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carbonyl group .
  • Stability assays : Monitor degradation via HPLC every 6 months; discard if purity drops below 90% .

How can researchers design structure-activity relationship (SAR) studies for derivatives?

Q. Advanced

  • Core modifications : Introduce substituents (e.g., halogens, methyl groups) to the thiadiazole or piperazine rings .
  • Bioisosteric replacement : Replace the ethanone group with a tetrazole or sulfonamide to modulate solubility .
  • Pharmacophore mapping : Use MOE or Schrodinger Suite to identify critical interaction sites .

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